![molecular formula C14H21N3O B2576113 2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine CAS No. 2379996-12-8](/img/structure/B2576113.png)
2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is also known as CP-122,288 and belongs to the class of pyrimidine derivatives.
科学研究应用
2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that 2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine has neuroprotective properties and can improve cognitive function in animal models of these diseases.
Another potential application of this compound is in the treatment of cancer. Studies have shown that 2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine can inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways involved in cell proliferation and survival.
作用机制
The mechanism of action of 2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine is not fully understood. However, studies have suggested that this compound acts as a modulator of specific neurotransmitter systems in the brain, such as the cholinergic and dopaminergic systems. It has also been shown to inhibit the activity of enzymes involved in the production of amyloid beta, a protein that is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to improve cognitive function, reduce inflammation, and inhibit the growth of cancer cells. It has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the advantages of using 2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine in lab experiments is its low toxicity profile. This makes it a safe compound to work with and minimizes the risk of adverse effects on experimental subjects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for the study of 2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine. One direction is to further investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a therapeutic agent for cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
合成方法
The synthesis of 2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine involves the reaction of 2,4-diamino-5-methylpyrimidine with 1-(cyclopropylmethyl)piperidine-4-carbaldehyde. The reaction is carried out in the presence of a catalyst, such as sodium acetate or potassium carbonate, and a solvent, such as ethanol or methanol. The yield of the reaction is typically around 70%.
属性
IUPAC Name |
2-[1-(cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-8-15-14(16-9-11)18-13-4-6-17(7-5-13)10-12-2-3-12/h8-9,12-13H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEDZKLBAQDWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(Cyclopropylmethyl)piperidin-4-yl]oxy}-5-methylpyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


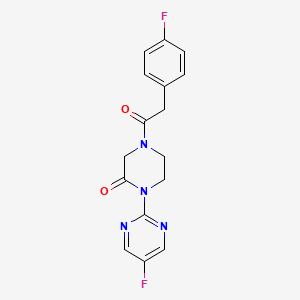
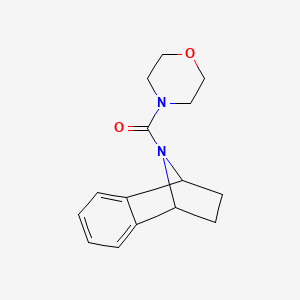
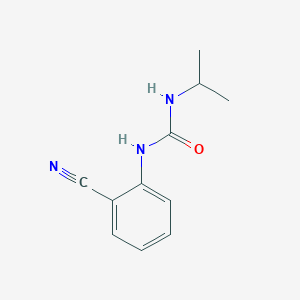
![N-(2-fluorophenyl)-2-({6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2576035.png)
![7-hexyl-3-methyl-8-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2576036.png)
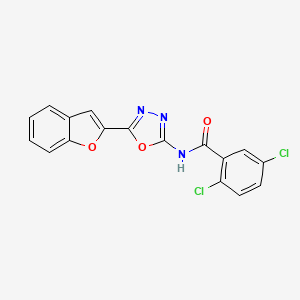



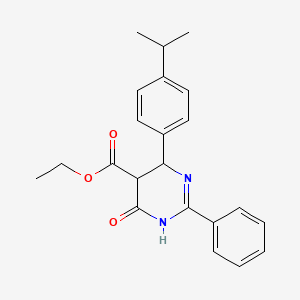
![8-Oxo-7H-imidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B2576045.png)
![4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2576046.png)
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2576050.png)